![molecular formula C15H20O5 B1164235 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide CAS No. 221148-94-3](/img/structure/B1164235.png)
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Overview
Description
Scientific Research Applications
Antifungal Properties
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide, a guaianolide, exhibits notable antifungal properties. In a study, guaianolides isolated from Ajania fruticulosa demonstrated inhibitory effects on the growth of Candida albicans, suggesting potential applications in antifungal therapies (Meng, Hu, Chen, & Tan, 2001).
Phytochemical Studies
Guaianolides, including the mentioned compound, have been a subject of various phytochemical studies. These studies often involve the isolation and characterization of guaianolides from different plant species. For instance, research on Achillea asiatica identified several polar guaianolides, contributing to our understanding of plant chemistry and potential therapeutic applications (Glasl, Gunbilig, Narantuya, Werner, & Jurenitsch, 2001).
Antimycobacterial and Cytotoxicity Studies
Investigations into guaianolide sesquiterpenes from Pulicaria crispa revealed compounds exhibiting weak antimycobacterial activity and cytotoxicity against certain cancer cell lines. This suggests a potential for these compounds in developing treatments for mycobacterial infections and cancer (Stavri, Mathew, Gordon, Shnyder, Falconer, & Gibbons, 2008).
Xanthine Oxidase Inhibition
Guaianolides from Ajania fruticulosa have been evaluated for their xanthine oxidase inhibitory properties, which is relevant in the treatment of gout and related conditions. Such studies contribute to understanding the therapeutic potential of these compounds in managing diseases associated with xanthine oxidase activity (Li, Meng, Cheng, Higa, Tanaka, & Tan, 1999).
Insect Antifeedant Properties
Research on Senecio miser identified several eremophilanolides, including variants of guaianolides, demonstrating strong insect antifeedant activity. This suggests a role for these compounds in natural pest control and the development of biopesticides (Reina, González-Coloma, Gutiérrez, Cabrera, Rodríguez, Fajardo, & Villarroel, 2001).
properties
IUPAC Name |
(3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-XAUBGQFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]1(C=C[C@]3(C)O)O)OC(=O)C2=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.